molecular formula C8H9F3N2O B2776437 (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine CAS No. 771584-26-0

(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine

Cat. No. B2776437
CAS RN: 771584-26-0
M. Wt: 206.168
InChI Key: ZZQBFHLZCABDRY-UHFFFAOYSA-N
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Description

“(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine” is a chemical compound with the CAS Number: 771584-26-0 . Its molecular weight is 206.17 and its IUPAC name is [6- (2,2,2-trifluoroethoxy)-3-pyridinyl]methanamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9F3N2O/c9-8(10,11)5-14-7-2-1-6(3-12)4-13-7/h1-2,4H,3,5,12H2 . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a liquid . It is stored at a temperature of 4 degrees Celsius . The country of origin is UA .

Scientific Research Applications

Drug Metabolism

The compound has been studied in the context of inhibiting cytochrome P450 isoforms, which are crucial for the metabolism of many drugs. Selective inhibitors can help in deciphering the involvement of specific CYP isoforms in drug metabolism, potentially reducing drug-drug interactions (Khojasteh et al., 2011).

Coordination Chemistry

Research in coordination chemistry has focused on the synthesis and properties of complexes containing pyridine derivatives. These studies highlight the potential for discovering novel compounds with significant spectroscopic, magnetic, and biological activities (Boča et al., 2011).

Medicinal Chemistry

Pyridine derivatives, including (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine, show a wide range of biological activities, such as antifungal, antibacterial, and anticancer activities. These derivatives are also explored as chemosensors in analytical chemistry, highlighting their versatility in medicinal applications (Abu-Taweel et al., 2022).

Organic Synthesis

The compound is noted for its role in the synthesis and chemistry of heterocyclic N-oxide derivatives, which are valued for their biological importance and use as synthetic intermediates in drug development (Li et al., 2019).

Agrochemical Discovery

Pyridine-based compounds, including (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine, have played a crucial role as agrochemicals. The method of Intermediate Derivatization has been highlighted as a key approach in enhancing the efficiency of discovering novel agrochemical leads (Guan et al., 2016).

Material Science

The compound's derivatives are studied for their applications in optoelectronic materials, demonstrating their value in the creation of novel materials for electronic devices and luminescent elements (Lipunova et al., 2018).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

properties

IUPAC Name

[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O/c9-8(10,11)5-14-7-2-1-6(3-12)4-13-7/h1-2,4H,3,5,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQBFHLZCABDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine

CAS RN

771584-26-0
Record name [6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanamine
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